Atractyloside sodium salt

Description

Historical Context of Atractyloside (B1665827) Discovery and Early Investigations

The use of plants containing atractyloside, such as Atractylis gummifera (also known as Chamaeleon gummifer), dates back centuries, where they were employed for medicinal, religious, and toxic purposes. wikipedia.orgwikipedia.org In traditional medicine, these plants were used to treat a variety of ailments, including edema, boils, and hemorrhages. mdpi.com However, the plant's toxicity has also been known since at least 100 AD, leading to numerous cases of accidental and intentional poisoning in both humans and livestock. wikipedia.orgmdpi.com Human poisonings often occurred due to the plant's rhizome being mistaken for edible wild vegetables like artichokes or its sweet secretions being used as chewing gum by children. wikipedia.orgmdpi.comwikipedia.org

The first scientific isolation and characterization of the active toxic principle, atractyloside, were accomplished in 1868 by the scientist LeFranc, who extracted it from Atractylis gummifera. wikipedia.org Despite this early work, significant research interest in the compound was reignited following high-profile accidental poisonings in the mid-20th century, which prompted deeper investigations into its toxicological properties and biochemical mechanism of action. wikipedia.org These early investigations laid the groundwork for understanding its profound effects on cellular metabolism.

Significance of Atractyloside in Mitochondrial Bioenergetics Research

Atractyloside's prominence in biochemical research stems from its role as a powerful and highly specific inhibitor of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), also referred to as the ADP/ATP carrier. wikipedia.orgtaylorandfrancis.commedchemexpress.com This protein, located in the inner mitochondrial membrane, is crucial for cellular energy production, as it facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. wikipedia.orgmdpi.com

The inhibitory effect of atractyloside on oxidative phosphorylation was identified even before the ANT protein was fully characterized. wikipedia.org Research demonstrated that atractyloside competitively binds to the ANT, effectively blocking the transport of ADP into the mitochondrial matrix. wikipedia.orgtaylorandfrancis.comchegg.com Without a steady supply of ADP, the F0F1-ATPase (ATP synthase) cannot produce ATP, leading to a halt in oxidative phosphorylation and a rapid depletion of the cell's primary energy source. wikipedia.orgtaylorandfrancis.com This specific inhibition makes atractyloside an invaluable tool for scientists studying mitochondrial function. taylorandfrancis.comresearchgate.netnih.gov It is frequently used in experiments to inhibit state 3 respiration (the active state of ATP production) and to isolate and study different components of the electron transport chain and oxidative phosphorylation machinery. nih.govpnas.org The structural similarity between atractyloside and ADP is believed to be the basis for its high-affinity binding to the translocase. wikipedia.org

Overview of Research Trajectories for Atractyloside Sodium Salt

The specific inhibitory action of atractyloside has led to its use in diverse research fields beyond fundamental mitochondrial bioenergetics. The sodium salt form is often utilized to ensure its effective delivery in aqueous experimental systems.

One major area of research involves the study of programmed cell death, or apoptosis. By inducing a severe energy deficit, atractyloside can trigger apoptotic pathways in cells, making it a useful agent for investigating the molecular mechanisms that link mitochondrial function to cell death. researchgate.net

In cancer research, atractyloside has been investigated for its potential anti-cancer effects. medchemexpress.commedchemexpress.com Because many cancer cells have altered metabolic pathways and are highly dependent on energy, the inhibition of ATP production is a target for therapeutic intervention. Studies have explored its effects on non-small cell lung cancer. medchemexpress.commedchemexpress.com

Furthermore, research into metabolic diseases has utilized atractyloside. For example, studies have shown that low concentrations of atractyloside can activate autophagy, a cellular process of degradation and recycling, through the AMPK/mTOR signaling pathway. nih.govmedchemexpress.com This has been explored in the context of non-alcoholic fatty liver disease (NAFLD), where it may help reduce lipid accumulation in liver cells. researchgate.netnih.gov Fluorescently labeled derivatives of atractyloside have also been developed as sophisticated probes to study the structure and conformational changes of the ANT protein in real-time. portlandpress.com

Data Tables

Table 1: Chemical and Physical Properties of Atractyloside

| Property | Value |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bS,7S,8R,8aS,11aS)-8-hydroxy-7-(hydroxymethyl)-4b,7,8a-trimethyl-10-oxo-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,11-tetradecahydrophenanthren-1-yl]oxy]-6-(hydroxymethyl)-4,5-bis(sulfonatooxy)oxane-3-yl 3-methylbutanoate |

| Molecular Formula | C₃₀H₄₆O₁₆S₂ |

| Synonyms | Atractylate, Atractylic Acid |

| CAS Number | 1398-13-6 (Atractyloside) |

| 102130-43-8 (Potassium Salt) |

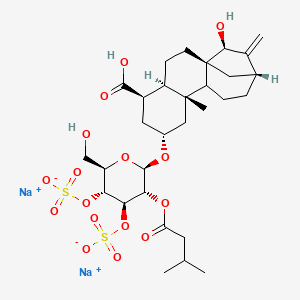

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFANIWBAUMYKQE-NXBYREHHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44Na2O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100938-11-2 | |

| Record name | Atractyloside sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Atractyloside Sodium Salt Action

Interaction with Adenine (B156593) Nucleotide Translocase (ANT)

The primary molecular target of Atractyloside (B1665827) is the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane. oroboros.atoroboros.at ANT is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix, a process essential for supplying the cell with energy. wikipedia.orgcaymanchem.com ATR's high-affinity and specific binding to ANT effectively halts this exchange, leading to cellular energy depletion and death. wikipedia.org

Atractyloside acts as a high-affinity, specific inhibitor of the mitochondrial ADP/ATP carrier. researchgate.net It binds competitively to the translocase, obstructing the transport of ADP across the inner mitochondrial membrane. wikipedia.orgresearchgate.netnih.gov This competitive inhibition is effective up to a concentration of 5 mmol. wikipedia.org The binding affinity (Kd) of atractyloside to the yeast mitochondrial AAC carrier 2 (yAAC2), an ANT isoform, has been determined to be approximately 192 µM. cas.cn The interaction is characterized by a 1:1 stoichiometry of binding of the inhibitor to the translocase. semmelweis.hu Its inhibitory effect can be reversed by high concentrations of ADP. researchgate.net

Interactive Data Table: Binding Characteristics of Atractyloside to Adenine Nucleotide Translocase

| Parameter | Value/Description | References |

|---|---|---|

| Target Protein | Adenine Nucleotide Translocase (ANT) | oroboros.atoroboros.at |

| Binding Site | Cytosolic side of the ANT protein | nih.gov |

| Inhibition Type | Competitive | wikipedia.orgresearchgate.netnih.gov |

| Binding Affinity (Kd) | ~192 µM (for yeast yAAC2) | cas.cn |

| Stoichiometry | 1:1 (Inhibitor:Translocase) | semmelweis.hu |

The function of ANT relies on a series of conformational changes that alternately expose a central binding site to the mitochondrial matrix and the intermembrane space (cytosolic side). It is proposed that the transporter exists in two principal conformations: a cytosol-facing "c-state" and a matrix-facing "m-state". cas.cn Atractyloside and its close analogue, carboxyatractyloside (B560681) (CATR), bind specifically to the carrier when it is in the c-state, accessible from the cytosolic side. nih.govcellphysiolbiochem.com This binding event effectively locks the transporter in the c-state, raising the energy barrier for the conformational switch required for transport. cas.cn By stabilizing this specific conformation, atractyloside prevents the translocation of adenine nucleotides. cas.cnnih.gov

The binding of atractyloside to a site within the central cavity of the ANT protein allosterically inhibits its transport function. cas.cn This inhibition is not due to direct competition at the exact moment of substrate binding for transport, but rather by preventing the essential conformational cycling of the protein. By binding to and stabilizing the c-state, ATR allosterically modulates the transporter's activity, effectively shutting down the exchange of ADP and ATP. wikipedia.orgcas.cnmdpi.com This blockade of the carrier's dynamic structural changes is the basis of its potent inhibitory effect on mitochondrial energy exchange. cas.cn

Impact on Mitochondrial Functionality

Atractyloside is a well-established and potent inhibitor of oxidative phosphorylation. oroboros.atoroboros.atnih.gov This inhibition is a direct consequence of its blockage of the ANT. nih.gov By preventing the entry of ADP from the cytosol into the mitochondrial matrix, atractyloside deprives the F1Fo-ATP synthase of its essential substrate. wikipedia.orgresearchgate.net Without a continuous supply of ADP to be phosphorylated into ATP, the process of oxidative phosphorylation comes to a halt. researchgate.netnih.gov Studies on isolated rat renal mitochondria have demonstrated that ATR significantly inhibits state 3 respiration (the active state of oxidative phosphorylation in the presence of ADP) in a dose-dependent manner. nih.gov

Interactive Data Table: Effect of Atractyloside on Mitochondrial Respiration

| Parameter | Observation | Affected Process | References |

|---|---|---|---|

| State 3 Respiration | Significantly inhibited in a dose-dependent manner | Active Oxidative Phosphorylation | nih.gov |

| ADP/ATP Exchange | Blocked | Substrate supply for ATP Synthase | oroboros.atwikipedia.org |

| ATP Synthesis | Prevented | Cellular Energy Production | caymanchem.comresearchgate.netnih.gov |

The impact of atractyloside on the mitochondrial membrane potential (ΔΨm) is complex. The inhibition of ADP transport prevents the utilization of the proton motive force by ATP synthase for ATP production. nih.gov Some research indicates that low concentrations of ATR can lead to a decrease in the mitochondrial membrane potential. nih.gov For instance, in FFA-treated HepG2 cells, ATR treatment decreased the mitochondrial membrane potential. nih.gov Similarly, genetic silencing of ANT1, which mimics the effect of inhibition, resulted in a reduction of the ΔΨm in H9c2 cardiomyoblasts. mdpi.com Furthermore, atractyloside is known to be a modulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening leads to a collapse of the membrane potential. cellphysiolbiochem.comoup.comnih.gov

Downstream Cellular Events

Atractyloside sodium salt is a potent inducer of apoptosis, particularly at lower concentrations. researchgate.net The apoptotic cascade is initiated by its primary action on mitochondria—the induction of the mitochondrial permeability transition pore (mPTP). researchgate.net The opening of the mPTP disrupts the integrity of the outer mitochondrial membrane, leading to the release of several pro-apoptotic factors into the cytosol. semanticscholar.org

Key among these factors are cytochrome c and the second mitochondria-derived activator of caspase/direct IAP-binding protein with low PI (Smac/DIABLO). semanticscholar.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3. semanticscholar.org Smac/DIABLO promotes apoptosis by inhibiting the activity of inhibitor of apoptosis proteins (IAPs). semanticscholar.org Studies have shown that atractyloside can derange mitochondrial morphology and trigger these apoptotic pathways, ultimately leading to the characteristic features of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation. researchgate.net

While lower doses of atractyloside tend to induce apoptosis, exposure to high concentrations typically leads to cell death via necrosis. researchgate.netresearchgate.net Necrosis is a form of unregulated cell death characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which often elicits an inflammatory response.

The shift from apoptosis to necrosis is driven by the severity of the energy crisis caused by the compound. researchgate.net The complete and sustained inhibition of the ANT by high doses of atractyloside leads to a catastrophic depletion of cellular ATP. wikipedia.org This severe energy deficit prevents the cell from executing the energy-dependent processes of apoptosis. Instead, the massive disruption of mitochondrial function, including the sustained opening of the mPTP, leads to mitochondrial swelling, loss of ion homeostasis, and ultimately, the structural collapse of the cell, culminating in necrotic cell death. researchgate.netacs.org In vivo, this manifests as significant tissue damage, such as the centrilobular hepatic necrosis and renal proximal tubule necrosis observed in atractyloside poisoning. researchgate.netnih.gov

The profound disruption of mitochondrial function by this compound elicits significant cellular stress responses, most notably oxidative stress. biorxiv.orgbiorxiv.org The inhibition of the electron transport chain and the uncoupling of oxidative phosphorylation can lead to an increased leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) anions. oup.com

Furthermore, the depletion of cellular ATP itself is a major stress signal. biorxiv.org Studies have shown a direct correlation between atractyloside-induced ATP depletion and an increase in oxidative stress. biorxiv.orgbiorxiv.org This oxidative stress can, in turn, cause further damage to cellular components, including lipids, proteins, and DNA, and can also act as a signal that further promotes mPTP opening, creating a damaging feedback loop. researchgate.net The cell attempts to counteract this stress through various defense mechanisms, but overwhelming stress caused by atractyloside often leads to cell death. researchgate.net

This compound fundamentally alters cellular energy metabolism by inhibiting the transport of ADP into the mitochondria for ATP synthesis. nih.govresearchgate.net This leads to a marked increase in the cellular ADP/ATP ratio, which serves as a critical signal of low energy status. nih.govresearchgate.net

This shift in the energy balance activates key metabolic sensors, most notably AMP-activated protein kinase (AMPK). nih.govmedchemexpress.com AMPK is a central regulator of cellular energy homeostasis. nih.gov Upon activation by a high ADP/ATP ratio, AMPK initiates a cascade of events to conserve ATP and activate alternative energy-producing pathways. One of the key downstream targets of AMPK is the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which is inhibited by AMPK activation. nih.govmedchemexpress.com The inhibition of mTOR, a major promoter of cell growth and proliferation, coupled with the activation of AMPK, leads to the induction of autophagy. nih.govmedchemexpress.com Autophagy is a catabolic process where the cell degrades its own components to recycle nutrients and generate energy. Research has shown that low concentrations of atractyloside can leverage this pathway to accelerate the degradation of triglycerides in steatotic liver cells, suggesting a potential role in modulating lipid metabolism through the AMPK/mTOR signaling axis. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Atractyloside |

| This compound |

| Bongkrekic acid |

| Carboxyatractyloside |

| Cyclosporin (B1163) A |

| Cytochrome c |

| Glutathione (B108866) |

| Smac/DIABLO |

| ADP |

| ATP |

| NADH |

Pre Clinical Investigations of Atractyloside Sodium Salt Biological Activities

In Vitro Studies on Cell Lines

Cytotoxic Effects of Atractyloside (B1665827) Sodium Salt in Various Cell Models

Atractyloside sodium salt has demonstrated selective cytotoxic effects across different cell lines. In a study comparing its impact on various renal cell types, Normal Rat Kidney (NRK) cells, which are derived from proximal tubules, were found to be sensitive to the compound. nih.gov In contrast, Madin-Darby Bovine Kidney (MDBK) and Madin-Darby Canine Kidney (MDCK) cells, which represent the distal nephron, were largely unaffected. nih.gov Research has also highlighted its toxicity in HepG2 and MCF7 cells, with its diterpene component, atractyloside A, being identified as a primary contributor to these cytotoxic effects. researchgate.net Further investigations have shown that Atractyloside can inhibit the proliferation of gefitinib-resistant non-small-cell lung cancer cells. medchemexpress.com

The compound's toxicity is not limited to mammalian cells. Studies on Allium cepa (onion) root cells revealed that an aqueous extract of Atractylis gummifera, which contains atractyloside, inhibited root growth and induced chromosomal and mitotic aberrations, indicating cytotoxicity and genotoxicity. nih.gov

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

| Cell Line | Cell Type | Effect | Source |

|---|---|---|---|

| NRK | Normal Rat Kidney (proximal tubule) | Sensitive, IC50 of 120 µM | nih.gov |

| MDBK | Madin-Darby Bovine Kidney (distal nephron) | Unaffected at ≤ 1 mM | nih.gov |

| MDCK | Madin-Darby Canine Kidney (distal nephron) | Unaffected at ≤ 1 mM | nih.gov |

| HepG2 | Human Liver Cancer | Cytotoxic | researchgate.netmedchemexpress.com |

| MCF7 | Human Breast Cancer | Cytotoxic | researchgate.net |

| Non-small cell lung cancer cells (Gefitinib-resistant) | Human Lung Cancer | Inhibited proliferation | medchemexpress.com |

| Allium cepa | Onion root cells | Inhibition of root growth, chromosomal aberrations | nih.gov |

Concentration-Dependent Responses of this compound in Cultured Cells

The cytotoxic effects of this compound are distinctly concentration-dependent. In freshly isolated rat renal proximal tubules, enzyme leakage, a marker of cell injury, was observed at concentrations as low as 20 µM. nih.gov For NRK cells, the half-maximal inhibitory concentration (IC50) was determined to be 120 µM. nih.gov In contrast, de novo protein synthesis in proximal tubules was only inhibited by 50% at much higher concentrations, exceeding 5 mM. nih.gov

In studies using precision-cut pig kidney and liver slices, a significant and concentration-dependent leakage of lactate (B86563) dehydrogenase (LDH) and alkaline phosphatase (ALP) from kidney slices was noted at concentrations of 200 µM, 500 µM, 1.0 mM, and 2.0 mM. ucl.ac.uk Similarly, in liver slices, LDH leakage was significantly elevated in a concentration-dependent manner. ucl.ac.uk For HepG2 cells, concentrations of 10 and 20 μM were found to inhibit cell viability, while lower concentrations of 2.5, 5, and 7.5 μM had no effect. medchemexpress.com In studies on apoptosis, lower doses of atractyloside were shown to induce this programmed cell death, while higher amounts led to massive necrosis. researchgate.netnih.gov

Table 2: Concentration-Dependent Effects of this compound

| Cell/Tissue Model | Concentration | Observed Effect | Source |

|---|---|---|---|

| Rat renal proximal tubules | 20 µM | Significant enzyme leakage | nih.gov |

| NRK cells | 120 µM | IC50 for cytotoxicity | nih.gov |

| Rat renal proximal tubules | > 5 mM | 50% inhibition of de novo protein synthesis | nih.gov |

| Pig kidney slices | ≥ 200 µM | Significant leakage of LDH and ALP | ucl.ac.uk |

| Pig liver slices | ≥ 200 µM | Significant leakage of LDH | ucl.ac.uk |

| HepG2 cells | 10 and 20 µM | Inhibition of cell viability | medchemexpress.com |

| HepG2 cells | 2.5, 5, and 7.5 µM | No effect on cell viability | medchemexpress.com |

| General in vitro studies | Low doses | Induction of apoptosis | researchgate.netnih.gov |

| General in vitro studies | High doses | Massive necrosis | researchgate.netnih.gov |

Mechanistic Insights from Cell-Based Assays Utilizing this compound

The primary mechanism of this compound's toxicity is the inhibition of the mitochondrial adenine (B156593) nucleotide translocator (ANT). wikipedia.orgresearchgate.netnih.gov This protein is crucial for exchanging ADP and ATP across the inner mitochondrial membrane. wikipedia.org By binding to and inhibiting ANT, Atractyloside halts this exchange, leading to a depletion of cellular energy and ultimately cell death. wikipedia.org

Further mechanistic studies have revealed that Atractyloside can also induce the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the mitochondrial membrane. nih.govresearchgate.net This event leads to mitochondrial membrane permeabilization (MMP), a critical step in cell death pathways. researchgate.net The induction of MPTP opening by atractyloside has been observed in bovine liver mitochondria. nih.gov

Cell-based assays have also shown that Atractyloside's effects can be modulated by other substances. For instance, the cytotoxic effects in cultured liver cells can be inhibited by cyclosporin (B1163) A (CsA) and glutathione (B108866) (GSH). researchgate.net In the context of cancer cells, Atractyloside has been used to sensitize apoptosis-resistant tumor cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) cytotoxicity by decreasing mitochondrial calcium concentration. spandidos-publications.com Additionally, Atractyloside has been shown to activate autophagy and inhibit the mTOR signaling pathway. medchemexpress.commedchemexpress.com

In Vivo Animal Model Research

Systemic Effects of this compound in Experimental Organisms

In vivo studies in animal models have confirmed the systemic toxicity of Atractyloside, which can be fatal. wikipedia.org The consumption of plants containing this compound by animals leads to acute renal and liver damage. ucl.ac.uk Symptoms of poisoning in animals can include gastrointestinal distress, respiratory depression, spasms, and convulsions, often followed by coma. wikipedia.org

Research in mice has demonstrated that the hepatorenal toxicity of Atractyloside can be mitigated by treatments that enhance mitochondrial glutathione levels or by the administration of cyclosporin A, which inhibits the opening of the mitochondrial permeability transition pore. researchgate.net

Organ-Specific Responses to this compound Exposure in Animal Models

The primary target organs of Atractyloside toxicity in vivo are the liver and kidneys. wikipedia.orgucl.ac.uk Histological examinations have revealed marked centrilobular degeneration of the liver in animals exposed to the compound. ucl.ac.uk In the kidneys, the damage is primarily localized to the proximal tubules, leading to renal failure. nih.gov

Studies using precision-cut tissue slices from pigs have shown that both kidney and liver tissues are susceptible to Atractyloside-induced toxicity. ucl.ac.uk In kidney slices, there was a significant leakage of both LDH and ALP, with the latter being a specific marker for the proximal brush border, confirming the proximal tubules as a major site of injury. ucl.ac.uk In liver slices, a significant increase in lipid peroxidation was observed, a phenomenon not seen in kidney slices, suggesting different mechanistic pathways of toxicity in these two organs. ucl.ac.uk Furthermore, Atractyloside caused a marked depletion of GSH and ATP content in both kidney and liver slices. ucl.ac.uk

Pharmacodynamic Studies of this compound in Pre-clinical Settings

Atractyloside (ATR) is a toxic diterpenoid glycoside that acts as a potent and specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT). wikipedia.orgnih.govmedchemexpress.comfrontiersin.org This translocase is a crucial protein located on the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. wikipedia.orgfrontiersin.orgmdpi.com The inhibition of this transport mechanism is the primary mechanism behind the toxic effects of atractyloside, leading to a disruption of cellular energy metabolism and ultimately cell death. wikipedia.orgnih.gov

Pre-clinical studies have extensively investigated the pharmacodynamic effects of atractyloside, revealing its impact on various cellular and organ systems. These investigations have primarily focused on its interaction with ANT and the subsequent downstream consequences.

Mechanism of Action on Adenine Nucleotide Translocase (ANT)

Atractyloside binds to the adenine nucleotide translocase, locking it in a conformation where the substrate-binding site is open to the mitochondrial intermembrane space. researchgate.net This binding is competitive with ADP. wikipedia.orgresearchgate.net This action effectively halts the exchange of ADP for ATP across the inner mitochondrial membrane. wikipedia.org The consequence of this inhibition is a depletion of ATP within the cell, leading to an energy crisis and cell death. wikipedia.org

Studies have shown that atractyloside can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. researchgate.net This event further compromises mitochondrial function. The cytotoxic effects of atractyloside, both in vivo and in vitro, are linked to its ability to induce this mitochondrial membrane permeabilization. researchgate.net

Effects on Cellular Metabolism and Function

The inhibition of ANT by atractyloside leads to a cascade of metabolic disturbances. In vitro studies using precision-cut pig kidney and liver slices demonstrated that atractyloside causes a concentration-dependent depletion of ATP. nih.gov It also significantly inhibits pyruvate-stimulated gluconeogenesis in both kidney and liver tissues. nih.gov

Furthermore, in renal cortical slices, atractyloside was found to inhibit the accumulation of the organic anion p-aminohippuric acid (PAH). nih.gov In liver slices, it caused a significant increase in lipid peroxidation. nih.gov These findings highlight the tissue-specific metabolic alterations induced by the compound.

The following table summarizes the effects of Atractyloside on various cellular parameters in pre-clinical models:

| Parameter | Tissue/Cell Type | Effect | Concentration | Reference |

| ATP Content | Pig Kidney and Liver Slices | Marked Depletion | ≥200 µM | nih.gov |

| Gluconeogenesis (Pyruvate-stimulated) | Pig Kidney and Liver Slices | Significant Inhibition | ≥500 µM | nih.gov |

| Lipid Peroxidation | Pig Liver Slices | Significant Increase | ≥200 µM | nih.gov |

| p-Aminohippuric Acid (PAH) Accumulation | Pig Renal Cortical Slices | Inhibition | ≥500 µM | nih.gov |

| Lactate Dehydrogenase (LDH) Leakage | Pig Kidney and Liver Slices | Significant & Concentration-Dependent | ≥200 µM | nih.gov |

| Alkaline Phosphatase (ALP) Leakage | Pig Kidney Slices | Significant & Concentration-Dependent | ≥200 µM | nih.gov |

Effects on Organ Systems

In vivo studies in animal models have corroborated the in vitro findings, demonstrating the potent hepatorenal toxicity of atractyloside. researchgate.net The toxic effects are characterized by massive necrosis in the liver and kidneys. nih.govresearchgate.net The underlying mechanism for this organ damage is attributed to the induction of mitochondrial permeability transition and subsequent cell death. researchgate.net

Research has also explored the potential therapeutic applications of atractyloside's mechanism. For instance, studies have investigated its role in modulating autophagy. In a mouse model of non-alcoholic fatty liver disease (NAFLD), atractyloside was shown to protect against liver steatosis by activating autophagy through the ANT-AMPK-mTORC1 signaling pathway. medchemexpress.comfrontiersin.org

The table below outlines some of the key pharmacodynamic findings from in vivo and in vitro studies:

| Study Model | Key Finding | Reference |

| Precision-cut pig kidney and liver slices | Atractyloside induces concentration-dependent ATP depletion and inhibits gluconeogenesis. | nih.gov |

| Cultured liver cells and mice | Atractyloside-induced cytotoxicity is mediated by the opening of the mitochondrial permeability transition pore. | researchgate.net |

| H9c2 cardiomyoblasts | Pharmacological inhibition of ANT by atractyloside provoked respiratory supercomplex disintegration. | mdpi.com |

| Perfused rat hindlimb muscles | Atractyloside did not block the lactic acid-induced increase in interstitial ATP. | nih.gov |

| Mice with high-fat diet-induced liver steatosis | Atractyloside protects against liver steatosis by activating autophagy. | frontiersin.org |

Toxicological Insights and Mechanisms of Atractyloside Sodium Salt

Cellular and Molecular Toxicology of Atractyloside (B1665827) Sodium Salt

The toxicity of atractyloside sodium salt is primarily rooted in its ability to disrupt cellular energy production at the mitochondrial level. researchgate.nettaylorandfrancis.com This disruption triggers a cascade of events leading to cellular dysfunction and, ultimately, cell death. wikipedia.org The primary targets are cells with high energy demands, such as those in the liver and kidneys. oup.com

The principal mechanism of atractyloside's toxicity is its specific and potent inhibition of the mitochondrial Adenine (B156593) Nucleotide Translocator (ANT). wikipedia.orgtaylorandfrancis.comwikipedia.orgoroboros.at ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. wikipedia.orgmdpi.com

Atractyloside binds competitively to the ANT, locking it in a conformation that prevents the translocation of ADP into the mitochondria. wikipedia.orgwikipedia.org This blockage halts oxidative phosphorylation, as ATP synthase is deprived of its substrate, ADP. droracle.ai The consequence is a rapid depletion of cellular ATP, leading to an energy crisis and cell death. wikipedia.org

Studies on isolated mitochondria have demonstrated that atractyloside inhibits ADP-stimulated respiration but does not affect the resting respiration rate. researchgate.net Furthermore, it can induce the mitochondrial permeability transition pore (mPTP) to open, further compromising mitochondrial integrity and function. nih.govproduccioncientificaluz.org This effect is exacerbated by calcium ions and can be partially mitigated by cyclosporin (B1163) A, an inhibitor of the PTPC component cyclophilin D. nih.govresearchgate.net

The interaction of atractyloside with ANT is a key event in its toxic action. The binding is highly specific, and even before the transporter was fully characterized, the inhibitory effect of atractyloside was a key tool in its study. wikipedia.org

While the primary mechanism of atractyloside toxicity is the inhibition of ANT, evidence suggests the induction of oxidative stress as a secondary but significant contributor to its cellular damage. In studies using precision-cut liver slices, atractyloside at concentrations of 200 μM and higher caused a significant increase in lipid peroxidation. ucl.ac.uknih.gov This indicates that the disruption of mitochondrial function and energy balance leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. mdpi.com

The terms genotoxicity and mutagenicity refer to the ability of a substance to damage the genetic material of cells. europa.eu While extensive research has focused on the acute toxicity of atractyloside, data on its genotoxic and mutagenic potential is more limited. nih.gov

Some studies have investigated the effects of atractyloside on DNA. However, comprehensive assessments using standard genotoxicity test batteries, such as the Ames test for mutagenicity or in vivo micronucleus assays, are not widely reported in the public domain. sigmaaldrich.comwww.gov.uk The available information primarily focuses on the compound's immediate cytotoxic effects rather than its potential to cause heritable genetic changes. nih.gov The lack of extensive data in this area highlights a gap in the complete toxicological profile of this compound. nih.gov

In Vivo Models of this compound Toxicity

Animal models have been instrumental in understanding the systemic effects of atractyloside poisoning, which often manifests as acute liver and kidney failure. wikipedia.orgucl.ac.uk

Acute toxicity studies have established the lethal potential of atractyloside in various animal models. The mean lethal dose (LD50) varies depending on the species and the route of administration. For instance, in rats, the intraperitoneal (i.p.) LD50 is reported to be 143 mg/kg. wikipedia.org

These studies have shown that atractyloside administration leads to rapid and severe damage to the liver and kidneys. ucl.ac.uk Histopathological examinations reveal centrilobular necrosis in the liver and proximal tubular necrosis in the kidneys. ucl.ac.uk These findings are consistent with the high mitochondrial content and energy requirements of these tissues, making them particularly vulnerable to the effects of ANT inhibition. oup.com

| Animal Model | Route of Administration | Mean Lethal Dose (LD50) | Reference |

| Rat | Intraperitoneal (i.p.) | 143 mg/kg | wikipedia.org |

| Rat | Subcutaneous (s.c.) | 155 mg/kg | wikipedia.org |

| Rabbit | Subcutaneous (s.c.) | 250 mg/kg | wikipedia.org |

| Guinea Pig | Intraperitoneal (i.p.) | 200 mg/kg | wikipedia.org |

| Dog | Intravenous (i.v.) | 15 mg/kg | wikipedia.org |

This table presents a summary of acute toxicity data for Atractyloside in various animal models.

Information regarding the sub-chronic toxicity of this compound is less abundant than for acute toxicity. nih.gov Most research has focused on the immediate and fatal consequences of high-dose exposure. Sub-chronic studies are crucial for understanding the potential effects of repeated, lower-level exposure, which may be relevant in contexts such as the consumption of traditional medicines or contaminated foodstuffs. nih.gov The lack of comprehensive sub-chronic toxicity data represents an area where further research is needed to fully characterize the risk profile of this compound. nih.govoecd.org

Target Organ Toxicity Identification for this compound in Animal Systems

Research in animal systems has consistently identified the liver and kidneys as the primary target organs for the toxicity of atractyloside and its salts. nih.govwikipedia.orgnih.gov The compound induces fatal centrilobular hepatic necrosis and renal proximal tubule necrosis in animals. nih.govresearchgate.net The fundamental mechanism underlying this toxicity is the potent and specific inhibition of the mitochondrial adenine nucleotide translocase (ANT). nih.govresearchgate.netoroboros.attargetmol.com This inhibition blocks the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, halting oxidative phosphorylation and leading to a critical failure in cellular energy supply, which ultimately results in cell death. wikipedia.orgoroboros.at While this mechanism is common to both organs, in vitro studies using animal tissues reveal distinct mechanistic differences in the mode of toxicity between the liver and kidney. nih.govucl.ac.uk

Hepatotoxicity (Liver Toxicity)

In animal models, atractyloside induces significant liver damage, characterized as centrilobular hepatic necrosis. nih.govresearchgate.net Studies using precision-cut pig liver slices have provided detailed insights into the specific cellular and biochemical effects. A significant finding in liver tissue is the induction of lipid peroxidation. nih.govucl.ac.uk Exposure to atractyloside also leads to a marked depletion of reduced glutathione (B108866) (GSH) and ATP content in liver slices. nih.govucl.ac.uk While lactate (B86563) dehydrogenase (LDH) leakage was significantly elevated, indicating membrane damage, the release of other liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) showed only marginal increases in these in vitro models. nih.govucl.ac.uk This contrasts with reports of elevated ALT and AST in the sera of animals exposed to atractyloside. ucl.ac.uk Furthermore, pyruvate-stimulated gluconeogenesis is significantly inhibited in the liver. nih.govucl.ac.uk Unlike in the kidney, atractyloside did not cause a marked decrease in total and individual phospholipids (B1166683) in liver slices. nih.govucl.ac.uk At a cellular level, atractyloside can induce apoptosis at lower concentrations, while higher amounts lead to massive necrosis. nih.govresearchgate.net

Nephrotoxicity (Kidney Toxicity)

The kidneys are a major target for atractyloside-induced toxicity, with studies reporting fatal renal proximal tubule necrosis. nih.govresearchgate.netnih.gov In vitro investigations have shown that renal proximal tubular cells are selectively sensitive to the compound's effects. nih.gov Animal studies have identified that the toxin particularly affects the renal cortical mitochondria. nih.gov

Using precision-cut pig kidney slices, researchers observed a significant and concentration-dependent leakage of the enzymes lactate dehydrogenase (LDH) and alkaline phosphatase (ALP), indicating severe cell membrane damage. nih.govucl.ac.uk Similar to the liver, there was a marked depletion of GSH and ATP content. nih.govucl.ac.uk However, a key difference was a marked decrease in total and individual phospholipid content in the kidney, which was not observed in the liver. nih.govucl.ac.uk This reduction in phospholipids, crucial components of cell membranes, may contribute to the enhanced leakage of intracellular enzymes. ucl.ac.uk Conversely, unlike in the liver, atractyloside did not cause a significant increase in lipid peroxidation in kidney slices. nih.govucl.ac.uk The compound also inhibited renal pyruvate-stimulated gluconeogenesis and the accumulation of the organic anion p-amino-hippuric acid (PAH) in renal cortical slices. nih.govucl.ac.uk

Comparative Biochemical Effects in Animal Tissue Slices

The following tables summarize the key research findings from in vitro studies on precision-cut pig kidney and liver slices, highlighting the distinct toxicological profiles in these target organs.

Table 1: Cellular Damage and Lipid Profile Changes

| Parameter Assessed | Liver Slices | Kidney Slices | Reference |

|---|---|---|---|

| Enzyme Leakage | |||

| Lactate Dehydrogenase (LDH) | Significantly elevated | Significantly elevated | nih.govucl.ac.uk |

| Alkaline Phosphatase (ALP) | Not significantly affected | Significantly elevated | nih.govucl.ac.uk |

| Alanine Aminotransferase (ALT) | Marginal increase | Not reported | nih.govucl.ac.uk |

| Aspartate Aminotransferase (AST) | Marginal increase | Not reported | nih.govucl.ac.uk |

| Oxidative Stress & Lipids | |||

| Lipid Peroxidation | Significant increase | No significant alteration | nih.govucl.ac.uk |

| Total Phospholipid Content | No marked decrease | Marked decrease | nih.govucl.ac.uk |

| Cholesterol Levels | Not affected | Not affected | nih.govucl.ac.uk |

Table 2: Metabolic and Cellular Energy Effects

| Parameter Assessed | Liver Slices | Kidney Slices | Reference |

|---|---|---|---|

| Cellular Energy & Defense | |||

| ATP Content | Marked depletion | Marked depletion | nih.govucl.ac.uk |

| Reduced Glutathione (GSH) Content | Marked depletion | Marked depletion | nih.govucl.ac.uk |

| Metabolic Function | |||

| Pyruvate-stimulated Gluconeogenesis | Significantly inhibited | Significantly inhibited | nih.govucl.ac.uk |

Analytical Methodologies and Metabolomics of Atractyloside Sodium Salt

Advanced Chromatographic Techniques for Atractyloside (B1665827) Sodium Salt Detection and Quantification

Chromatography is the cornerstone for separating atractyloside from complex mixtures, enabling its accurate detection and quantification. Various chromatographic methods have been developed and refined to enhance sensitivity, specificity, and reliability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of atractyloside. ingentaconnect.comresearchgate.net Methods often employ reversed-phase columns and are coupled with various detectors. Due to the weak chromophoric properties of atractyloside, detection can be challenging, often necessitating the use of detectors other than standard UV detectors, or performing detection at low wavelengths. ben-erikvanwyk.com

Research has focused on optimizing HPLC methods for both plant extracts and biological samples. For instance, one method for determining carboxyatractyloside (B560681) and atractyloside in Xanthii Fructus utilizes an Agilent ZORBAX SB-phenyl column with a gradient elution of acetonitrile (B52724) and sodium phosphate (B84403) buffer. researchgate.net Detection is performed at 203 nm, and the method demonstrates good linearity and recovery. researchgate.net Another approach for analyzing Atractylodes lancea rhizomes uses an analytical C18 column with a gradient of acetonitrile and water, coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds. ingentaconnect.com This HPLC-ELSD method showed excellent linearity and recovery for atractyloside A. ingentaconnect.com

| Parameter | Method 1 (for Xanthii Fructus) researchgate.net | Method 2 (for Atractylodes lancea) ingentaconnect.com |

| Column | Agilent ZORBAX SB-phenyl (4.6 mm x 250 mm, 5 µm) | Agilent TC-C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.01 mol/L NaH2PO4 (pH 6) | Acetonitrile (A) and Water (B) |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 35 °C | 30 °C |

| Detector | UV at 203 nm | Evaporative Light Scattering Detector (ELSD) |

| Linearity Range | 0.1030-2.060 µg | 0.2390-4.7800 µg |

| Recovery | 102.5% | 97.84% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to atractyloside sodium salt presents challenges. The compound is a large, non-volatile glycoside, making it unsuitable for direct GC analysis. ben-erikvanwyk.com Therefore, chemical derivatization is a mandatory prerequisite to increase its volatility. wikipedia.orgnih.gov

The analytical process typically involves hydrolysis to break down the glycosidic structure, followed by derivatization of the resulting fragments. vetdergikafkas.orgvetdergikafkas.org A common derivatization agent is trimethylsilyl (B98337) imidazole (B134444) (TMSI), which converts polar functional groups into more volatile silyl (B83357) ethers. vetdergikafkas.orgresearchgate.net One study detailed a GC-MS method to determine ATR levels in Xanthium strumarium seeds and rat serum. vetdergikafkas.org The samples underwent extraction, acid hydrolysis, and then derivatization with TMSI and pyridine (B92270) before being injected into the GC-MS system. vetdergikafkas.org This approach allows for the detection and quantification of ATR fragments, providing a means to analyze the compound in various matrices. nih.govresearchgate.net Although this method does not detect the intact molecule, it is effective for screening and quantitative purposes in forensic and toxicological analyses. ben-erikvanwyk.comnih.gov

| Parameter | GC-MS Method for Atractyloside Analysis vetdergikafkas.orgproduccioncientificaluz.org |

| Sample Preparation | Extraction, followed by acid hydrolysis (HCl) |

| Derivatization | Trimethylsilyl imidazole (TMSI) and Pyridine at 100°C for 2 hours |

| GC Column | DB-1 capillary column (30 m x 250 µm, 0.1 µm film thickness) |

| Injector Temp. | 250°C |

| Column Temp. Program | Initial 215°C, ramped at 2.30°C/min to 310°C |

| Carrier Gas | Helium |

| Detection | Mass Spectrometer (e.g., Shimadzu GCMS-QP2010) in splitless scanning mode |

| Application | Quantification of ATR in plant seeds and rat serum |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of atractyloside in complex biological matrices such as blood, urine, and tissue. csir.co.zaresearchgate.netresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, overcoming the limitations of older methods. ben-erikvanwyk.comwikipedia.org

Several validated LC-MS/MS methods have been developed for forensic and clinical applications. researchgate.netresearchgate.net These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to clean up the sample and concentrate the analytes. oup.com Analysis is often performed using electrospray ionization (ESI) in the negative ion mode, as ATR is triply negatively charged under physiological conditions. wikipedia.org A highly specific and sensitive method for quantifying ATR and CATR in whole blood and urine was developed using HPLC coupled with high-resolution tandem mass spectrometry (HRMS/MS). oup.comnih.gov This method achieved very low limits of quantification (LLOQ) of 0.17 µg/L for ATR and 0.15 µg/L for CATR in whole blood, meeting the stringent criteria for forensic toxicology. researchgate.netnih.gov The use of a gentle ionization technique like ESI is crucial, as harsher methods can cause the complete fragmentation of the molecule. wikipedia.org

| Parameter | LC-HRMS/MS Method for ATR/CATR in Blood & Urine researchgate.netoup.com |

| Sample Preparation | Solid-Phase Extraction (SPE) on Oasis® HLB cartridge |

| Chromatography | HPLC with gradient elution |

| Mobile Phase | A: Acetonitrile; B: 5 mM Ammonium acetate (B1210297) buffer (pH 4.5) |

| Ionization | Heated Electrospray Ionization (HESI) in negative mode |

| Mass Spectrometer | Quadrupole-Orbitrap High-Resolution Detector |

| Monitored Transitions | m/z 725.3 → 645.4 for Atractyloside (ATR) |

| m/z 769.3 → 689.4 for Carboxyatractyloside (CATR) | |

| LLOQ (Blood) | 0.17 µg/L (ATR), 0.15 µg/L (CATR) |

| Accuracy | Between 85-115% |

| Precision | ≤15% |

| Application | Forensic analysis of human blood and urine samples |

Spectroscopic and Spectrometric Analysis of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of atractyloside's identity. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in the complete structural elucidation of atractyloside. acs.orgnih.gov Through extensive one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments, researchers have been able to unambiguously assign all proton and carbon signals of the molecule. acs.orgresearchgate.netmdpi.com This detailed analysis, combined with X-ray crystallography, has established the configurations of all stereogenic centers within the ent-kaurane diterpenoid glycoside structure. acs.orgnih.gov NMR data is also crucial for identifying related atractylosides, such as the 6'-isovaleryl esters of atractyloside and carboxyatractyloside, and confirming their β-glucosidic linkage. journals.co.zaiaea.org The chemical shifts observed in ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the compound, allowing for structural comparison and identification in purified samples. researchgate.netresearchgate.net

| Analysis Type | Key Findings from NMR Studies | References |

| Structure Elucidation | First complete structure elucidation of atractyloside using 1D and 2D NMR. | acs.orgnih.gov |

| Stereochemistry | Established the configurations of all stereogenic centers in combination with X-ray crystallography. | acs.orgnih.gov |

| Analog Identification | Confirmed the structure of carboxyatractyloside and its 6'-isovaleryl ester. | journals.co.zaiaea.org |

| Linkage Confirmation | ¹³C NMR signals of C(1') confirmed the β-glucosidic linkage in the glycoside. | journals.co.za |

The use of Ultraviolet-Visible (UV-Vis) spectroscopy for the direct quantification of atractyloside is limited. The molecule lacks a strong chromophore, which results in weak UV absorbance. ben-erikvanwyk.com This characteristic means that atractyloside can be easily missed in a general screening process that relies solely on UV or photodiode array (PDA) detection. ben-erikvanwyk.com

Despite this limitation, UV-Vis detection can be employed in conjunction with HPLC for quantitative analysis, provided the conditions are optimized. Some HPLC methods have successfully used UV detection at very low wavelengths, such as 203 nm, to quantify atractyloside and carboxyatractyloside in plant extracts. researchgate.net While not as sensitive or specific as mass spectrometry, HPLC-UV can be a practical and accessible method for quality control purposes when analyte concentrations are sufficiently high and the sample matrix is relatively clean. researchgate.net However, for trace-level analysis in complex biological matrices, its utility is minimal compared to mass spectrometric methods. ben-erikvanwyk.com

Metabolomic Profiling in this compound Exposure Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to view the biochemical effects of xenobiotics like this compound. By capturing a snapshot of the metabolic state, this analytical approach can reveal the intricate perturbations in endogenous pathways and identify the biotransformation products of the compound .

Endogenous Metabolite Perturbations Induced by this compound

Exposure to substances containing atractyloside has been shown to induce significant alterations in the profiles of endogenous metabolites, reflecting the compound's profound impact on cellular energy metabolism and organ function. Studies investigating the hepatotoxicity of plant extracts containing atractyloside have identified a number of key metabolic changes in both serum and urine. nih.gov

A notable study on rats treated with an extract of Xanthium strumarium L. fruits, which contains atractyloside, revealed a distinct pattern of metabolic disruption. nih.gov In the serum of these animals, there was a marked increase in the levels of very-low-density lipoprotein (VLDL)/low-density lipoprotein (LDL), 3-hydroxybutyrate (B1226725) (3-HB), lactate (B86563), acetate, acetone, and glutamate. nih.gov Conversely, the concentrations of D-glucose, choline (B1196258), and valine were found to be decreased. nih.gov

Analysis of urine samples from the same study showed an elevation in succinate, citrate, 2-oxo-glutamate, glycine (B1666218), 3-HB, acetate, lactate, hippurate, dimethylglycine, methylamine, and dimethylamine. nih.gov In contrast, levels of taurine, D-glucose, N-acetyl-glucoprotein, and trimethylamine-N-oxide (TMAO) were reduced. nih.gov These changes point towards a significant disruption in major metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism, consistent with the known inhibitory action of atractyloside on mitochondrial ATP synthesis. nih.govucl.ac.uk

The following interactive tables summarize the observed perturbations in endogenous metabolites upon exposure to atractyloside-containing extracts.

Table 1: Changes in Serum Endogenous Metabolites

| Metabolite | Change | Potential Implication |

| VLDL/LDL | Increased | Altered lipid metabolism |

| 3-Hydroxybutyrate (3-HB) | Increased | Disrupted fatty acid oxidation, ketogenesis |

| Lactate | Increased | Shift towards anaerobic glycolysis |

| Acetate | Increased | Altered energy metabolism |

| Acetone | Increased | Ketosis |

| Glutamate | Increased | Perturbed amino acid metabolism |

| D-Glucose | Decreased | Impaired gluconeogenesis |

| Choline | Decreased | Altered cell membrane metabolism |

| Valine | Decreased | Disrupted branched-chain amino acid metabolism |

Table 2: Changes in Urine Endogenous Metabolites

| Metabolite | Change | Potential Implication |

| Succinate | Increased | TCA cycle dysfunction |

| Citrate | Increased | TCA cycle dysfunction |

| 2-Oxo-glutamate | Increased | Altered amino acid and TCA cycle metabolism |

| Glycine | Increased | Perturbed amino acid metabolism |

| 3-Hydroxybutyrate (3-HB) | Increased | Ketosis, disrupted fatty acid oxidation |

| Acetate | Increased | Altered energy metabolism |

| Lactate | Increased | Shift towards anaerobic glycolysis |

| Hippurate | Increased | Altered gut microbiome and glycine metabolism |

| Dimethylglycine | Increased | Perturbed one-carbon metabolism |

| Methylamine | Increased | Altered metabolism |

| Dimethylamine | Increased | Altered metabolism |

| Taurine | Decreased | Disrupted bile acid conjugation and osmoregulation |

| D-Glucose | Decreased | Impaired renal reabsorption |

| N-Acetyl-glucoprotein | Decreased | Altered glycoprotein (B1211001) metabolism |

| Trimethylamine-N-oxide (TMAO) | Decreased | Altered gut microbiome and choline metabolism |

Identification of this compound Metabolites in Biological Systems

The biotransformation of atractyloside in biological systems is a critical area of study for understanding its toxicokinetics. While comprehensive metabolic profiling of pure this compound is not extensively detailed in the public literature, some related compounds and potential metabolites have been identified.

The primary toxic principle in plants like Xanthium strumarium is often a combination of atractyloside and carboxyatractyloside. nih.gov Another compound, 4'-desulphate-atractyloside, has also been identified as a toxic component in these plants, suggesting it could be a metabolite of atractyloside formed through desulfation. nih.gov The process of identifying and quantifying these compounds in biological matrices such as blood and urine has been achieved using advanced analytical techniques like high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS). oup.com

However, detailed studies exclusively tracking the metabolic fate of pure this compound and identifying a full spectrum of its metabolites are limited. researchgate.net The biotransformation of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions. For a complex molecule like atractyloside, potential metabolic transformations could include hydrolysis of the glycosidic bond, desulfation, and hydroxylation of the diterpene core, followed by conjugation with endogenous molecules like glucuronic acid or glutathione (B108866). Further research employing advanced mass spectrometry-based metabolomics is necessary to fully elucidate the metabolic pathways of this compound in various biological systems.

Table 3: Known and Potential Metabolites of Atractyloside

| Compound | Type | Method of Identification | Reference |

| Carboxyatractyloside | Analogue/Potential Metabolite | HPLC-HRMS/MS | nih.govoup.com |

| 4'-Desulphate-atractyloside | Potential Metabolite | Inferred from plant extract analysis | nih.gov |

Structure Activity Relationship Sar and Synthetic Analogues of Atractyloside Sodium Salt

Elucidation of Key Structural Features for Atractyloside (B1665827) Sodium Salt Activity

The biological activity of Atractyloside (ATR) is intrinsically linked to its unique and complex molecular architecture. ATR is a hydrophilic diterpenoid glycoside, and its structure can be deconstructed into several key components, each playing a crucial role in its function as a potent inhibitor of the mitochondrial ADP/ATP carrier (AAC). wikipedia.orgmdpi.com

The molecule consists of a hydrophobic diterpene core, known as atractyligenin (B1250879), linked to a modified D-(+)-glucose molecule via a β1-glycosidic bond. wikipedia.org Under physiological conditions, the molecule is triply negatively charged due to the deprotonation of its carboxyl and two sulfate (B86663) groups. wikipedia.org The structural features essential for its inhibitory activity are:

The Diterpene Aglycone (Atractyligenin): This bulky, hydrophobic portion of the molecule is analogous to the hydrophobic purine (B94841) residue of ADP. wikipedia.org It provides the necessary steric bulk and lipophilicity to interact with the binding pocket of the AAC.

The Carboxyl Group: Located at the C4 position of the atractyligenin core in an axial orientation, this carboxyl group is critical for the compound's toxicity. wikipedia.org Its reduction to a hydroxyl group, as seen in atractylitriol, results in a non-toxic compound. wikipedia.org

The Glycosidic Moiety: The modified glucose unit is crucial for the correct positioning and interaction of the molecule with the AAC. It is esterified with isovaleric acid at the C2' position and with two sulfate groups at the C3' and C4' positions. wikipedia.org

The Sulfate Groups: The two sulfate groups on the glucose moiety are indispensable for activity. wikipedia.org They are believed to mimic the phosphate (B84403) groups of ADP, contributing to the high-affinity binding to the AAC. wikipedia.org The removal or modification of either sulfate group renders the compound inactive. wikipedia.org

The structural similarity between Atractyloside and ADP allows it to act as a competitive inhibitor of the adenine (B156593) nucleotide translocator, effectively blocking the exchange of ADP and ATP across the inner mitochondrial membrane. wikipedia.orgmdpi.com

Rational Design and Synthesis of Atractyloside Sodium Salt Derivatives

The understanding of the key structural features of Atractyloside has paved the way for the rational design and synthesis of various derivatives. The primary goal of these synthetic efforts is often to modulate the biological activity, selectivity, and potency of the parent compound. Research has primarily focused on modifications of the atractyligenin core, as this is more synthetically accessible than the complex glycoside portion.

Derivatives of atractyligenin, the aglycone of atractyloside, have been synthesized and evaluated for their biological activities. nih.gov These synthetic strategies often involve chemical transformations of the functional groups on the diterpene skeleton. For instance, modifications can be introduced at the C4 carboxyl group or the hydroxyl groups of the atractyligenin molecule.

While detailed synthetic schemes for a wide range of Atractyloside derivatives are not extensively published in readily available literature, the general approach involves:

Isolation of Atractyloside or Atractyligenin: The starting material is typically extracted from natural sources like plants of the Asteraceae family. wikipedia.orgmdpi.com

Chemical Modification: Standard organic synthesis techniques are then employed to modify specific functional groups. This can include esterification or amidation of the carboxyl group, oxidation or reduction of hydroxyl groups, or the introduction of new substituents onto the diterpene framework.

Biological Evaluation: The newly synthesized derivatives are then subjected to a battery of biological assays to determine their activity, often focusing on their ability to inhibit the AAC or induce cytotoxic effects in cancer cell lines. nih.gov

For example, derivatives of atractyligenin have been synthesized and tested for their in vitro antimicrobial and antiproliferative activity against various human cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (leukemia), and MCF-7 (breast adenocarcinoma). nih.gov

Comparative Analysis of Biological Activities of this compound Analogues

A comparative analysis of the biological activities of Atractyloside and its naturally occurring and synthetic analogues reveals significant differences in their potency and mechanism of inhibition. The most studied analogue is Carboxyatractyloside (B560681) (CATR), which has an additional carboxyl group at the C4 position of the atractyligenin moiety. wikipedia.org

| Compound | Structural Difference from Atractyloside | Inhibition of AAC | Potency | Mechanism of Inhibition |

| Atractyloside (ATR) | - | Potent inhibitor | High | Competitive wikipedia.org |

| Carboxyatractyloside (CATR) | Additional carboxyl group at C4 of atractyligenin wikipedia.org | Very potent inhibitor | ~10-50 times more potent than ATR researchgate.netnih.gov | Non-competitive wikipedia.org |

| Atractylitriol | C4 carboxyl group reduced to a hydroxyl group wikipedia.org | Inactive | Non-toxic wikipedia.org | - |

| Desulfated Atractyloside | Removal of one or both sulfate groups | Inactive | Non-toxic wikipedia.org | - |

| Atractyligenin derivatives | Modifications on the aglycone | Varied antiproliferative activity | IC50 values in the range of 0.8-6.9 µM against certain cancer cell lines nih.gov | Varies with modification |

The increased potency of CATR is attributed to its additional negative charge, which likely enhances its binding affinity to the AAC. researchgate.net The shift from a competitive to a non-competitive mode of inhibition with the addition of a single carboxyl group highlights the exquisite sensitivity of the AAC to the structure of its ligands. wikipedia.org

Studies on synthetic atractyligenin derivatives have shown that some of these compounds possess significant antiproliferative activity, with the most active ones exhibiting IC50 values in the micromolar range against human leukemia and breast cancer cell lines. nih.gov This suggests that the diterpene core itself, with appropriate modifications, can be a scaffold for the development of new cytotoxic agents.

Modulation of this compound Specificity Through Structural Modifications

The specificity of Atractyloside and its analogues for the ADP/ATP carrier can be modulated through precise structural modifications. This modulation can affect not only the potency but also the mechanism of action and potentially the selectivity for different isoforms of the AAC or even other mitochondrial proteins.

The most striking example of this modulation is the difference between ATR and CATR. The addition of a carboxyl group in CATR transforms it from a competitive inhibitor into a much more potent non-competitive inhibitor. wikipedia.org This suggests that the two molecules interact differently with the AAC, with CATR likely inducing a conformational change in the protein that prevents substrate translocation, a hallmark of non-competitive inhibition. nih.govcas.cn The binding of CATR has been shown to raise the activation energy for the conformational switch of the carrier, effectively locking it in a state that is incompetent for transport. cas.cn

Furthermore, the interaction of these inhibitors with the AAC can be influenced by the presence of the natural substrate, ADP. For instance, the inhibition of [35S]carboxyatractyloside binding by bongkrekic acid (another AAC inhibitor with a different structure) is significantly enhanced by ADP. researchgate.net This indicates that the conformational state of the carrier, which is influenced by substrate binding, can affect the binding of its inhibitors.

Modification of arginine residues in mitochondrial proteins, a potential interaction point for the negatively charged groups of Atractyloside, has been shown to modulate mitochondrial permeability transition in a species-specific manner. researchgate.net While not a direct modification of Atractyloside itself, this demonstrates that altering the protein target can modulate the effects of ligands that bind to it, a principle that also applies to the design of more specific Atractyloside analogues.

By systematically altering the structure of Atractyloside, for example by modifying the isovaleryl group, the sulfate positions, or the diterpene backbone, it may be possible to fine-tune the specificity of these molecules for different AAC isoforms or to develop derivatives with novel biological activities.

Investigational Therapeutic and Biotechnological Applications of Atractyloside Sodium Salt Pre Clinical Perspective

Atractyloside (B1665827) Sodium Salt as a Biochemical Probe for Mitochondrial Research

Atractyloside sodium salt is a potent and specific inhibitor of the mitochondrial adenine (B156593) nucleotide translocator (ANT). oroboros.at This pivotal role in cellular bioenergetics makes it an invaluable tool for researchers investigating mitochondrial function. By blocking the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, atractyloside effectively uncouples oxidative phosphorylation. oroboros.atnih.gov This inhibition leads to a decrease in mitochondrial membrane potential and an increase in the cellular ADP/ATP ratio. nih.gov

Scientists utilize atractyloside to probe the intricate workings of mitochondrial respiratory chain complexes. nih.gov For instance, studies have shown that treatment with atractyloside can inhibit the activity of mitochondrial respiratory chain complexes I and IV. nih.gov Furthermore, it has been employed to investigate the role of mitochondria in various cellular processes, including the regulation of ion channels, such as chloride channels in the mitochondrial membrane of rat hearts. chemicalbook.com Its ability to induce the opening of the mitochondrial permeability transition pore (mPTP) has also been a subject of research, linking it to reductions in ATP content in specific cell types. nih.gov In studies of cellular metabolism, atractyloside is used to create conditions of ATP depletion to explore the subsequent physiological responses. oup.com

The specific and high-affinity binding of atractyloside to the ANT allows for detailed studies of this transporter's function and its role in both normal physiology and disease states. nih.gov Its effects are often compared and contrasted with other mitochondrial inhibitors, such as bongkrekic acid, which binds to a different site on the ANT, and carboxyatractyloside (B560681), a closely related and potent inhibitor. oroboros.at This comparative analysis helps to elucidate the specific conformational changes and functional states of the ANT.

Table 1: Use of this compound as a Biochemical Probe

| Application | Experimental System | Key Findings |

|---|---|---|

| Inhibition of ADP/ATP Transport | Isolated mitochondria, various cell lines | Specific and powerful inhibition of the adenine nucleotide translocator (ANT). oroboros.atmedchemexpress.com |

| Uncoupling of Oxidative Phosphorylation | HepG2 cells, rat hearts | Induces a mitochondrial uncoupling effect, leading to decreased ATP synthesis. nih.govchemicalbook.com |

| Investigation of Mitochondrial Respiratory Chain | HepG2 cells | Inhibits the activity of mitochondrial respiratory chain complexes I and IV. nih.gov |

| Modulation of Mitochondrial Ion Channels | Rat heart mitochondria | Inhibits chloride channels from the mitochondrial membrane. chemicalbook.com |

| Induction of Mitochondrial Permeability Transition Pore (mPTP) | Arteriolar smooth muscle cells | Can induce the opening of the mPTP, leading to reduced ATP content. nih.gov |

| Cellular ATP Depletion Studies | 293 T-Rex cells | Used to decrease cellular ATP levels to study subsequent physiological effects. oup.com |

Potential of this compound in Pre-clinical Disease Models

The unique mechanism of action of this compound has prompted its investigation in various pre-clinical disease models, particularly in the fields of cancer biology and metabolic disorders.

In the realm of cancer biology, atractyloside has been explored for its potential to influence tumor growth and metastasis. nih.gov Research has indicated that atractyloside can target cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment (TME) and are known to support cancer cell growth and invasion. nih.gov By potentially modulating the TME, atractyloside presents an alternative approach to traditional anti-cancer therapies that primarily target cancer cells. nih.gov

Pre-clinical studies using colon cancer cell lines, such as RKO and HCT116, have demonstrated that atractyloside can inhibit cancer cell migration. nih.gov Furthermore, it has been observed to disrupt the microtubule cytoskeleton within colon cancer cells in a concentration-dependent manner, leading to a disordered and sparse microtubule network. nih.gov At higher concentrations, this disruption was associated with significant cell damage. nih.gov The ability of atractyloside to induce apoptosis at lower concentrations has also been noted, making it a tool for studying programmed cell death in tumor models. nih.gov

Table 2: Pre-clinical Findings of Atractyloside in Cancer Biology

| Cancer Model | Observed Effect | Mechanism of Action |

|---|---|---|

| Colon Cancer Cells (RKO, HCT116) | Inhibition of cell migration. nih.gov | Disruption of microtubule cytoskeleton. nih.gov |

| Colon Cancer Tissues | Identified as a small molecule compound related to Cancer-Associated Fibroblasts (CAFs). nih.gov | Targets CAFs within the tumor microenvironment. nih.gov |

| General Tumor Models | Induction of apoptosis. nih.gov | Occurs at low concentrations of atractyloside. nih.gov |

The profound impact of atractyloside on mitochondrial energy metabolism has led to its exploration in models of metabolic disorders, particularly those related to lipid metabolism. nih.gov In a pre-clinical model of non-alcoholic fatty liver disease (NAFLD), atractyloside has been shown to improve hepatic steatosis. medchemexpress.com

Studies using free fatty acid (FFA)-treated HepG2 cells, a model for steatosis, have revealed that atractyloside can activate autophagy. nih.gov This process is crucial for the degradation of intracellular components, including lipid droplets. The mechanism appears to involve the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway and the activation of AMP-activated protein kinase (AMPK), key regulators of cellular energy homeostasis and autophagy. nih.govmedchemexpress.com By promoting the autophagic degradation of triglycerides, atractyloside has been shown to decrease lipid accumulation in these cellular models. nih.gov In animal models, atractyloside treatment has been associated with a reduction in liver and epididymal fat weight and an improvement in NAFLD-related steatosis. medchemexpress.com

Table 3: Pre-clinical Findings of Atractyloside in Metabolic Disorder Models

| Disease Model | Key Findings | Underlying Mechanism |

|---|---|---|

| FFA-treated HepG2 cells (in vitro model of steatosis) | Activates autophagy, accelerates triglyceride degradation. nih.gov | Inhibition of mTOR, activation of p-AMPK. nih.govmedchemexpress.com |

| High-Fat Diet-induced mice (in vivo model of NAFLD) | Protects against liver steatosis. medchemexpress.com | Activation of autophagy via the ANT-AMPK-mTORC1 signaling pathway. medchemexpress.com |

| High-Fat Diet-induced mice | Reversed changes in body weight, liver and epididymal fat weight. medchemexpress.com | Not explicitly detailed. |

Currently, there is a lack of direct pre-clinical research specifically assessing the therapeutic potential of this compound in models of neurodegenerative diseases. The primary focus of research on this compound has been its role as a mitochondrial toxin and a tool to study mitochondrial bioenergetics. While mitochondrial dysfunction and oxidative stress are implicated in the pathogenesis of many neurodegenerative disorders, the inherent toxicity of atractyloside has likely limited its exploration as a potential therapeutic agent in this context. nih.govnih.gov

Research in neurodegeneration often focuses on developing therapies that can protect neurons and mitigate the effects of disease-related proteins and oxidative stress. nih.govinnoserlaboratories.com Therefore, compounds that induce mitochondrial dysfunction and cell death, like atractyloside, are generally not considered primary candidates for therapeutic development in this field.

This compound in Drug Discovery and Development (Pre-clinical Lead Identification)

While not a direct therapeutic candidate itself due to its toxicity, this compound plays a role in the pre-clinical stages of drug discovery, particularly in the development of screening methodologies. nih.gov

The specific interaction of atractyloside with the adenine nucleotide translocator makes it a valuable tool in high-throughput screening (HTS) assays aimed at identifying new modulators of mitochondrial function. For instance, in thermostability shift assays, the binding of a ligand to a target protein can increase the protein's stability. While not directly employing atractyloside in the screen itself, this type of HTS methodology can be used to identify compounds that bind to transporters like the ANT, for which atractyloside is a known inhibitor. elifesciences.org

More broadly, HTS methods are crucial for screening large libraries of compounds to identify potential drug candidates. elifesciences.org These can include assays designed to measure changes in mitochondrial membrane potential, ATP production, or the activity of specific mitochondrial proteins. In such assays, atractyloside can be used as a positive control to validate the assay's ability to detect mitochondrial dysfunction. Its well-characterized inhibitory effects provide a reliable benchmark against which to compare the activity of novel compounds. medchemexpress.com

Identification of Novel Targets and Pathways Modulated by this compound